molecular formula C14H15NO3 B185770 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone CAS No. 15263-10-2

1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone

Cat. No.: B185770
CAS No.: 15263-10-2
M. Wt: 245.27 g/mol
InChI Key: HDQJYYUCFXPIPN-UHFFFAOYSA-N
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Description

1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone is a synthetic organic compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol . It features a unique structure comprising a furan ring linked via a propanone chain to a 4-methoxyaniline (p-anisidine) moiety . This specific molecular architecture, which combines electron-rich heteroaromatic and aryl amine systems, makes it a valuable building block in organic synthesis and medicinal chemistry research. Researchers can utilize this compound as a key intermediate for the exploration of novel heterocyclic compounds or pharmacologically active molecules. As a rare chemical, it is offered for early-stage discovery efforts. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The compound is presented based on its chemical identity and structural features.

Properties

IUPAC Name

1-(furan-2-yl)-3-(4-methoxyanilino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-17-12-6-4-11(5-7-12)15-9-8-13(16)14-3-2-10-18-14/h2-7,10,15H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQJYYUCFXPIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15263-10-2
Record name 1-(2-FURYL)-3-(4-METHOXYANILINO)-1-PROPANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone typically involves the reaction of 2-furyl ketone with 4-methoxyaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The furan ring and methoxyaniline group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiproliferative Activity
Recent studies have demonstrated the compound's potential as an antiproliferative agent against various cancer cell lines. For instance, research indicated that derivatives of 1-(2-furyl)-3-(4-methoxyanilino)-1-propanone exhibited significant cytotoxic effects on human gastric adenocarcinoma (AGS) and promyelocytic leukemia (HL-60) cells. The antiproliferative activity was assessed using the MTT assay, revealing IC50 values that suggest promising therapeutic potential compared to established chemotherapeutics like etoposide .

Mechanism of Action
The mechanism behind its cytotoxicity appears to be related to the compound's ability to interact with cellular pathways involved in proliferation and apoptosis. Studies suggest that the presence of the furyl and methoxyanilino groups enhances its biological activity by modulating electron transfer processes within cancer cells, thereby disrupting their growth signals .

Organic Synthesis

Synthetic Applications
this compound serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. The compound can be synthesized through methods involving the reaction of furfural with 4-methoxyaniline in the presence of suitable catalysts, showcasing its utility in creating complex organic molecules .

Catalytic Role
The compound has also been explored for its catalytic properties in organic reactions. It can facilitate reactions under mild conditions, promoting greener synthetic methodologies that reduce waste and energy consumption. This aligns with current trends towards sustainable chemistry practices .

Material Science

Polymer Chemistry
In material science, derivatives of this compound have been investigated for their potential use in polymer chemistry. The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its furan moiety contributes to increased rigidity and thermal resistance when used as a monomer or additive in polymer formulations .

Photonic Applications
Additionally, due to its unique electronic properties, this compound is being researched for applications in photonic devices. Its ability to absorb light at specific wavelengths makes it suitable for use in sensors and light-emitting materials, which are critical in developing advanced optical technologies .

Mechanism of Action

The mechanism of action of 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences and similarities between the target compound and analogs:

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Reference
1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone C₁₄H₁₅NO₃ 2-Furyl (1), 4-methoxyanilino (3) Ketone, furan, methoxy aniline
Aldi-2 (3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone) C₁₂H₁₅FNO₂ 3-Fluoro-4-methoxyphenyl (1), dimethylamino (3) Ketone, fluoro, methoxy, tertiary amine
1-(4-Methoxyphenyl)-2,3-dimorpholino-3-phenylpropan-1-one C₂₄H₂₈N₂O₄ 4-Methoxyphenyl (1), morpholinyl (2,3), phenyl (3) Ketone, morpholine, methoxy
3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone C₁₆H₁₆ClNO₂ 4-Methoxyphenyl (1), 4-chloroanilino (3) Ketone, chloro, methoxy
1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone C₂₁H₁₈N₂O₄ 3-Nitrophenyl (1), 4-phenoxyanilino (3) Ketone, nitro, phenoxy

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The target compound’s 2-furyl group is electron-rich, while analogs like Aldi-2 (fluoro) and 3-nitrophenyl derivatives () incorporate electron-withdrawing groups, altering reactivity .
  • Amino group variations: The 4-methoxyanilino group in the target compound contrasts with morpholinyl (), dimethylamino (), and chloro-substituted anilines (), impacting hydrogen-bonding and bioactivity .

Biological Activity

1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a furan ring and a methoxyaniline moiety, which contribute to its chemical reactivity and biological interactions. The furan component is known for its electron-rich nature, while the methoxy group enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of specific pathways, influencing cellular processes such as apoptosis and proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Activity : Studies have demonstrated that the compound has significant antiproliferative effects against various cancer cell lines.
  • Antioxidant Properties : It shows potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

Data Table: Biological Activities

Activity Cell Line/Organism Effect Reference
AntiproliferativeAGS (gastric adenocarcinoma)IC50 = 15 µM
AntioxidantIn vitro assays50% reduction in ROS
AntimicrobialE. coliZone of inhibition = 12 mm

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study evaluated the antiproliferative effects on human gastric adenocarcinoma (AGS) cells. The results indicated that this compound significantly inhibited cell growth with an IC50 value of 15 µM over a 72-hour exposure period .
  • Oxidative Stress Reduction : In a separate study focusing on oxidative stress, the compound was tested for its ability to scavenge reactive oxygen species (ROS). Results showed a 50% reduction in ROS levels at a concentration of 20 µM, highlighting its potential as an antioxidant .
  • Antimicrobial Properties : The antimicrobial efficacy was assessed against E. coli, where the compound exhibited a notable zone of inhibition measuring 12 mm, suggesting effective antibacterial activity .

Q & A

Q. What synthetic strategies are recommended for 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves a Claisen-Schmidt condensation between 2-furylacetone and 4-methoxyaniline. Ethanol or THF is typically used as a solvent, with catalytic acid (e.g., HCl) or base (e.g., piperidine) to drive the reaction. For example, analogous syntheses of propanone derivatives achieved yields of ~70% using ethanol and HCl at 70°C . Key variables include:

  • Stoichiometry: A 1:1 molar ratio of ketone to amine minimizes side reactions.
  • Temperature: Elevated temperatures (60–80°C) improve reaction rates but may require reflux conditions.
  • Workup: Neutralization and extraction with ethyl acetate improve purity.

Q. What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

  • X-ray crystallography resolves the 3D structure, including bond lengths and angles. For example, studies on similar propanones used monoclinic crystal systems (space group P21/n) with MoKα radiation .
  • Spectroscopy:
    • NMR: 1H NMR identifies the furyl (δ 6.3–7.4 ppm) and methoxyanilino (δ 3.7–6.8 ppm) groups.
    • IR: The carbonyl stretch (C=O) appears at ~1700 cm⁻¹, while N-H bends are visible at ~3300 cm⁻¹.
  • Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 273.1 for C₁₄H₁₅NO₃).

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Airtight containers under inert gas (N₂/Ar) at –20°C prevent degradation. Moisture-sensitive compounds should include desiccants .
  • Handling: Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
  • Stability testing: Monitor via HPLC every 6 months; degradation products (e.g., oxidized furan rings) appear as secondary peaks.

Advanced Research Questions

Q. How can computational modeling predict the reactivity and pharmacokinetic properties of this compound?

Methodological Answer:

  • Reactivity: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. PubChem-derived parameters (e.g., bond dissociation energies) guide mechanistic studies .
  • Pharmacokinetics: Tools like SwissADME predict LogP (~2.5) and topological polar surface area (TPSA ~60 Ų), indicating moderate blood-brain barrier permeability .
  • Docking studies: AutoDock Vina models interactions with biological targets (e.g., enzymes), using crystallographic data from related compounds .

Q. How can contradictory bioactivity data across studies be systematically resolved?

Methodological Answer:

  • Purity validation: Use HPLC (≥95% purity) and NMR to exclude impurities. Analytical standards (e.g., Bellancom’s protocols) ensure reproducibility .
  • Assay standardization: Control variables like solvent (DMSO vs. ethanol), cell lines, and incubation times.
  • Meta-analysis: Compare data across studies using tools like RevMan, focusing on effect sizes and confidence intervals.

Q. What mechanistic insights exist for nucleophilic additions to the α-carbon of this propanone?

Methodological Answer:

  • Electronic effects: The electron-withdrawing carbonyl group activates the α-carbon for nucleophilic attack. Substituents (e.g., methoxy) modulate reactivity via resonance .
  • Kinetic studies: Pseudo-first-order kinetics with Grignard reagents (e.g., MeMgBr) reveal rate dependence on solvent polarity (THF > ethanol) .
  • Stereoelectronic control: DFT simulations show transition states favoring syn-addition in protic solvents .

Q. How does crystal packing influence the physicochemical properties of this compound?

Methodological Answer:

  • Intermolecular interactions: X-ray data (e.g., ) show hydrogen bonds (N–H···O) and π-π stacking between aromatic rings, enhancing thermal stability (melting point ~150°C).
  • Hirshfeld surface analysis: Quantifies interaction contributions (e.g., H-bonding = 25%, van der Waals = 65%) .
  • Comparative studies: Halogenated analogs (e.g., ) exhibit denser packing (V = 1773 ų vs. 1800 ų) due to Cl···Cl interactions .

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